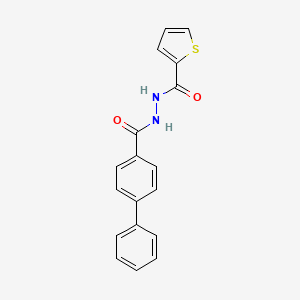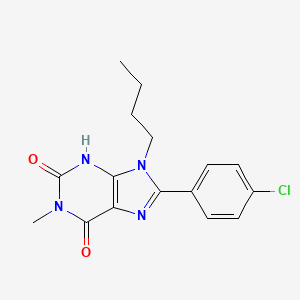
3,4-dimethylphenyl 2-methoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dimethylphenyl 2-methoxybenzoate is a chemical compound that may share characteristics with other structurally similar compounds. Although specific literature on this compound is limited, analogous substances can provide insights into its potential synthesis, structure, and properties.
Synthesis Analysis
The synthesis of related compounds often involves regiospecific reactions, crystallography, and spectrometric techniques to ensure structural integrity and purity. For example, a method for synthesizing a compound with a similar structure involved a regiospecific process confirmed by single-crystal X-ray analysis (Isuru R. Kumarasinghe et al., 2009). Similar approaches could potentially be applied to synthesize 3,4-dimethylphenyl 2-methoxybenzoate.
Molecular Structure Analysis
Molecular structure analysis involves determining the spatial arrangement of atoms within a compound. Techniques like X-ray crystallography can provide definitive structural information. For instance, the structure of a related methoxybenzoate compound was determined through crystallographic studies, which could be analogous to understanding the structure of 3,4-dimethylphenyl 2-methoxybenzoate (K. L. Evans et al., 1995).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are often studied in the context of their functional groups and molecular geometry. Although specific reactions for 3,4-dimethylphenyl 2-methoxybenzoate are not directly available, related compounds exhibit reactivities such as cycloadditions and nucleophilic substitutions that could inform its chemical behavior (Jian-hong Zhang & Ying Cheng, 2009).
科学的研究の応用
Luminescence Sensing
Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks have been synthesized for luminescence sensing of benzaldehyde-based derivatives. These frameworks show selective sensitivity towards various benzaldehyde derivatives, highlighting their potential as fluorescence sensors for these chemicals (Shi et al., 2015).
Photoinitiation in Polymerization
2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine has been identified as a versatile high-performance photoinitiator under LED exposure for the free radical photopolymerization of (meth)acrylates. Its efficiency, even under air at 405 nm, surpasses that of well-known commercial photoinitiators, demonstrating its utility in polymer chemistry (Zhang et al., 2014).
Antioxidant Properties of Derivatives
A series of 1,3,4-thiadiazole derivatives, including 2- and 3-methoxy cinnamic acids, have been synthesized and analyzed for their antioxidant activities. These compounds exhibit significant activities, potentially due to the presence of methoxy groups, indicating their relevance in medicinal chemistry for developing new antioxidant agents (Gür et al., 2017).
Environmental-friendly Adsorption Resins
Tertiary amine-functionalized crosslinking polymeric resins have been synthesized for the adsorption of benzophenone-4 from water. These novel resins, developed through an environmentally-friendly one-step fabrication method, exhibit high adsorption capacities and strong resistance against natural organic matter, underscoring their application in water purification technologies (Zhou et al., 2018).
Biodesulfurization Pathway Analysis
The metabolic pathway for the biodesulfurization of model organosulfur compounds by Mycobacterium sp. incorporates the methoxylation pathway, indicating a less inhibitory effect on microbial growth and desulfurization activity. This insight is crucial for understanding the microbial processes involved in the desulfurization of fossil fuels, with potential applications in environmental biotechnology (Chen et al., 2009).
特性
IUPAC Name |
(3,4-dimethylphenyl) 2-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-11-8-9-13(10-12(11)2)19-16(17)14-6-4-5-7-15(14)18-3/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDESIIAQOQRCMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(=O)C2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethylphenyl 2-methoxybenzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[1-(4-chlorobenzyl)-3-(ethoxymethyl)-1H-1,2,4-triazol-5-yl]cyclopropanecarboxamide](/img/structure/B5504407.png)

![ethyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B5504428.png)

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5504453.png)

![(3R*,4R*)-1-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5504479.png)
![2-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]pyridine](/img/structure/B5504481.png)
![N-methyl-4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5504485.png)

